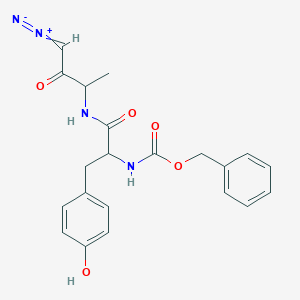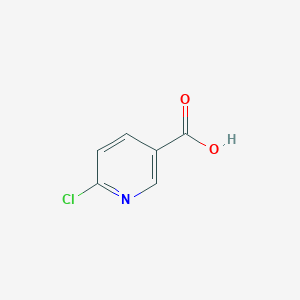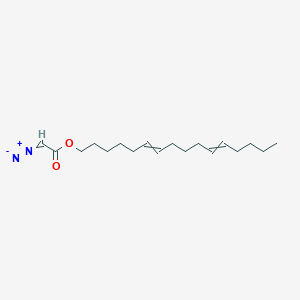
Hexadeca-6,11-dienyl 2-diazoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-6,11-dienyl 2-diazoacetate, also known as HDA, is a synthetic compound that has been extensively studied for its potential applications in chemical synthesis and biological research. HDA is a diazo compound that is commonly used as a reagent in organic chemistry, particularly in the synthesis of alkenes and cyclopropanes. In addition, HDA has been shown to have a range of biological activities, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Hexadeca-6,11-dienyl 2-diazoacetate is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. Hexadeca-6,11-dienyl 2-diazoacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one mechanism by which it exerts its anticancer effects. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to inhibit the growth of bacteria and fungi, possibly by disrupting cell membrane function.
Efectos Bioquímicos Y Fisiológicos
Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Hexadeca-6,11-dienyl 2-diazoacetate can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in lipid metabolism. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments is its versatility as a reagent in organic chemistry. Hexadeca-6,11-dienyl 2-diazoacetate can be used to synthesize a wide range of compounds, including alkenes and cyclopropanes, which makes it a valuable tool for chemical synthesis. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biological activities, which makes it a potential candidate for the development of new drugs.
However, there are also limitations to using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. In addition, Hexadeca-6,11-dienyl 2-diazoacetate is a reactive compound that can be difficult to handle, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on Hexadeca-6,11-dienyl 2-diazoacetate. One area of interest is the development of new anticancer drugs based on Hexadeca-6,11-dienyl 2-diazoacetate. Researchers could investigate the structure-activity relationship of Hexadeca-6,11-dienyl 2-diazoacetate and related compounds to identify new compounds with improved anticancer activity. In addition, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a treatment for bacterial and fungal infections, particularly those caused by antibiotic-resistant strains.
Another potential future direction is the development of new synthetic methods for Hexadeca-6,11-dienyl 2-diazoacetate and related compounds. Researchers could investigate new reaction pathways or catalysts that could improve the efficiency and selectivity of Hexadeca-6,11-dienyl 2-diazoacetate synthesis. Finally, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a tool for chemical biology research. Hexadeca-6,11-dienyl 2-diazoacetate could be used to selectively modify biomolecules in cells or to probe the function of enzymes involved in lipid metabolism.
Métodos De Síntesis
Hexadeca-6,11-dienyl 2-diazoacetate can be synthesized through a multistep process involving the reaction of hexadecadiene with diazomethane. The first step involves the preparation of hexadecadiene through the reaction of 1-bromo-2-hexadecene with magnesium. The resulting Grignard reagent is then reacted with ethyl chloroformate to form the corresponding carboxylic acid. Finally, the carboxylic acid is treated with diazomethane to form Hexadeca-6,11-dienyl 2-diazoacetate.
Aplicaciones Científicas De Investigación
Hexadeca-6,11-dienyl 2-diazoacetate has been widely used as a reagent in organic chemistry for the synthesis of alkenes and cyclopropanes. It has also been shown to have a range of biological activities, including anticancer and antimicrobial properties. Hexadeca-6,11-dienyl 2-diazoacetate has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
114318-33-1 |
|---|---|
Nombre del producto |
Hexadeca-6,11-dienyl 2-diazoacetate |
Fórmula molecular |
C18H30N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
hexadeca-6,11-dienyl 2-diazoacetate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3 |
Clave InChI |
VOIKYOXLNYIWHU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
SMILES canónico |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
Sinónimos |
6,11-hexadecadienyl diazoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




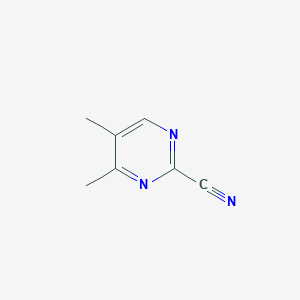
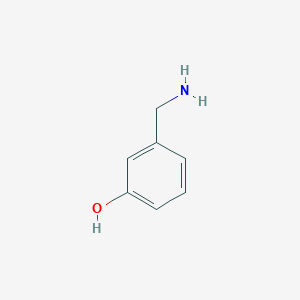
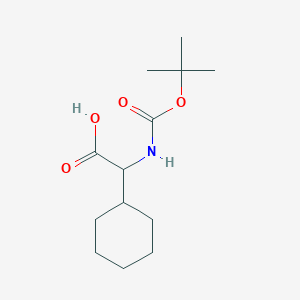
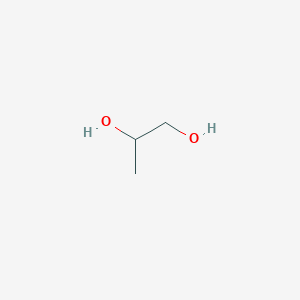
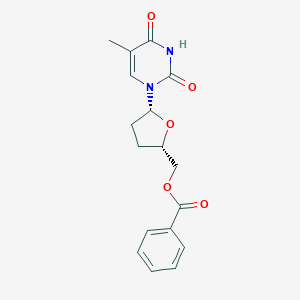
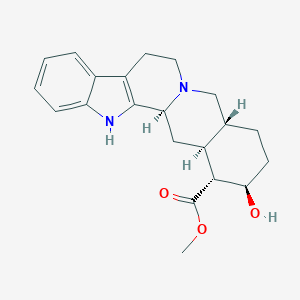
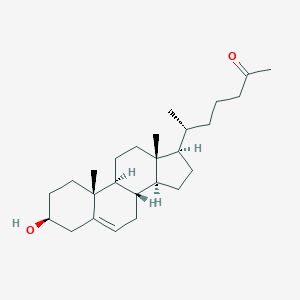
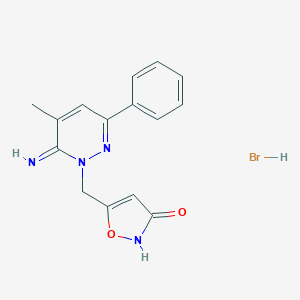
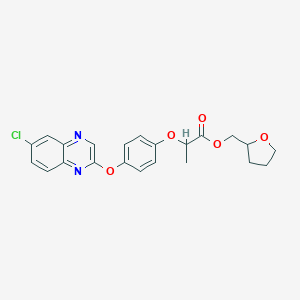
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
